Cas no 1806472-62-7 (2,4-Diamino-5-difluoromethyl-1H-benzimidazole)
2,4-Diamino-5-difluoromethyl-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diamino-5-difluoromethyl-1H-benzimidazole
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- Inchi: 1S/C8H8F2N4/c9-7(10)3-1-2-4-6(5(3)11)14-8(12)13-4/h1-2,7H,11H2,(H3,12,13,14)
- InChI Key: VDMSSGGFEPHPJZ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=C(C=1N)N=C(N)N2)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- XLogP3: 1.1
- Topological Polar Surface Area: 80.7
2,4-Diamino-5-difluoromethyl-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061005712-250mg |
2,4-Diamino-5-difluoromethyl-1H-benzimidazole |
1806472-62-7 | 98% | 250mg |
$776.06 | 2022-03-31 | |
| Alichem | A061005712-500mg |
2,4-Diamino-5-difluoromethyl-1H-benzimidazole |
1806472-62-7 | 98% | 500mg |
$1,130.22 | 2022-03-31 | |
| Alichem | A061005712-1g |
2,4-Diamino-5-difluoromethyl-1H-benzimidazole |
1806472-62-7 | 98% | 1g |
$2,165.95 | 2022-03-31 |
2,4-Diamino-5-difluoromethyl-1H-benzimidazole Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2,4-Diamino-5-difluoromethyl-1H-benzimidazole
Introduction to 2,4-Diamino-5-difluoromethyl-1H-benzimidazole (CAS No. 1806472-62-7)
2,4-Diamino-5-difluoromethyl-1H-benzimidazole, with the chemical formula C₇H₆F₂N₄, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the benzimidazole class, a scaffold widely recognized for its role in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The presence of amino and difluoromethyl substituents in its structure imparts unique electronic and steric properties, making it a valuable candidate for further exploration in drug discovery.
The CAS No. 1806472-62-7 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern in 2,4-Diamino-5-difluoromethyl-1H-benzimidazole enhances its potential to modulate biological pathways, particularly those involving DNA intercalation or enzyme inhibition.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of this compound more accurately. Studies have suggested that the amino groups at the 2- and 4-positions may facilitate hydrogen bonding interactions with biological targets, while the difluoromethyl group at the 5-position could enhance lipophilicity and metabolic stability. These features make 2,4-Diamino-5-difluoromethyl-1H-benzimidazole a promising lead compound for developing novel therapeutics.
In the realm of anticancer research, benzimidazole derivatives have shown considerable promise due to their ability to disrupt cancer cell proliferation and induce apoptosis. The difluoromethyl substitution is particularly noteworthy, as it has been shown to improve pharmacokinetic properties by increasing metabolic resistance. Preclinical studies have indicated that derivatives of this class may inhibit key enzymes involved in tumor growth, such as kinases and poly(ADP-ribose) polymerases (PARPs). The 2,4-Diamino configuration further suggests potential interactions with DNA repair pathways, which are often dysregulated in cancer cells.
The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that target specific cancer-related pathways. 2,4-Diamino-5-difluoromethyl-1H-benzimidazole represents a novel scaffold that could be further optimized through structure-based drug design or high-throughput screening (HTS) approaches. Its unique combination of substituents allows for fine-tuning of physicochemical properties such as solubility, permeability, and binding affinity. This flexibility makes it an attractive candidate for developing next-generation anticancer agents.
Beyond oncology, this compound has also been explored for its antimicrobial properties. The benzimidazole core is well-documented for its activity against various bacterial and fungal pathogens due to its ability to interfere with essential cellular processes. The amino groups can participate in electrostatic interactions with microbial targets, while the difluoromethyl group may contribute to enhanced binding stability. Preliminary studies have shown promising results when this compound is tested against multidrug-resistant strains of bacteria, suggesting its potential as an alternative therapeutic option.
The synthesis of 2,4-Diamino-5-difluoromethyl-1H-benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical development.
In conclusion, 2,4-Diamino-5-difluoromethyl-1H-benzimidazole (CAS No. 1806472-62-7) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique substitution pattern and interaction capabilities make it a valuable tool for drug discovery efforts aimed at developing novel therapeutics for cancer and infectious diseases. As research continues to uncover new biological targets and mechanisms of action, this benzimidazole derivative will likely play a crucial role in future medical advancements.
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